molecular formula C11H12N2OS B1484047 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol CAS No. 2098090-04-9

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Cat. No.: B1484047
CAS No.: 2098090-04-9
M. Wt: 220.29 g/mol
InChI Key: HAUYNPFLUYAGDO-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores: a thiophene ring and a pyrazol-5-ol core. The thiophene moiety is a well-known heterocycle in pharmaceuticals, contributing to a wide spectrum of biological activities. Thiophene-containing compounds have been extensively reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antioxidant properties . The pyrazol-5-ol (pyrazolone) structure is another versatile scaffold in medicinal chemistry. Pyrazolone derivatives are recognized for their diverse biological profiles, which include analgesic, antipyretic, anti-inflammatory, and anticancer activities . The specific substitution pattern of this compound, featuring a cyclopropylmethyl group at the 1-position, is a structural motif found in other biologically active molecules, suggesting potential for targeted research applications . Researchers can leverage this compound as a key synthetic intermediate or as a scaffold for developing novel bioactive molecules. Its structure offers multiple sites for further chemical modification, making it a valuable building block for constructing combinatorial libraries. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-thiophen-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-11-6-9(10-2-1-5-15-10)12-13(11)7-8-3-4-8/h1-2,5-6,8,12H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUYNPFLUYAGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=C(N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol (CAS Number: 2098090-04-9) is a pyrazole derivative known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a cyclopropylmethyl substituent and a thiophene ring, which contribute to its unique pharmacological profile. Its molecular formula is C11H12N2OSC_{11}H_{12}N_{2}OS with a molecular weight of approximately 220.29 g/mol.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₂N₂OS
Molecular Weight220.29 g/mol
CAS Number2098090-04-9
SMILES RepresentationOc1cc(nn1CC1CC1)c1cccs1

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including This compound , exhibit significant anti-inflammatory effects. A study demonstrated that related compounds can inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory pathway. The IC50 values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Antioxidant Activity

The presence of the thiophene ring suggests potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is vital in preventing cellular damage associated with various diseases.

Antimicrobial Effects

Preliminary studies have indicated that this compound may possess antimicrobial properties against several bacterial strains. The mechanism of action is likely related to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by structural modifications. The following table summarizes various pyrazole derivatives and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
1-(Cyclopropylmethyl)-3-methylpyrazoleMethyl group instead of thiopheneAnti-inflammatory
3-(Thiophen-2-yl)-5-methylpyrazoleMethyl group at different positionAntimicrobial
4-(Cyclohexylmethyl)-1H-pyrazoleCyclohexyl instead of cyclopropylAnalgesic properties

The unique combination of cyclopropyl and thiophene moieties in This compound may enhance its pharmacological profile compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their therapeutic potential:

  • Synthesis and Evaluation : A study synthesized various pyrazole compounds, including those similar to This compound , and assessed their anti-inflammatory activity through in vitro assays. Results indicated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Molecular Docking Studies : Computational studies using molecular docking simulations have revealed that the compound has good binding affinity for COX enzymes, suggesting its potential as a lead compound for drug development in inflammatory diseases .
  • In Vivo Studies : Further research is required to validate the in vivo efficacy of this compound in animal models of inflammation and infection, which would provide insights into its therapeutic applicability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol Cyclopropylmethyl (1), Thiophen-2-yl (3), -OH (5) C₁₁H₁₂N₂OS 220.29 Enhanced metabolic stability due to cyclopropylmethyl; π-conjugation via thiophene .
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol Cyclopropylmethyl (1), Thiophen-3-yl (3), -OH (5) C₁₁H₁₂N₂OS 220.29 Thiophene substitution at 3-position alters electronic distribution; potential differences in receptor binding .
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine Thiophen-2-ylmethyl (1), -NH₂ (5) C₈H₉N₃S 179.24 Reduced steric bulk; primary amine enhances solubility but increases reactivity .
1-[(5-Methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-en-1-one Thiophen-2-yl (3), Nitrophenyl (1), Chalcone hybrid C₂₃H₁₇N₃O₃S 415.46 Extended conjugation via chalcone; nitro group introduces redox activity .

Key Observations :

  • Substituent Position : The position of the thiophene substituent (2- vs. 3-yl) influences electronic properties and steric interactions. Thiophen-2-yl derivatives are more common in bioactive compounds due to better π-stacking interactions .
  • Functional Groups : Replacement of the hydroxyl group with an amine (e.g., 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine) increases solubility but may reduce stability due to oxidative sensitivity .
  • Hybrid Structures : Chalcone-pyrazole hybrids (e.g., ) exhibit enhanced anticancer activity but face challenges in bioavailability due to larger molecular weights .

Key Observations :

  • The target compound is synthesized via cyclopropylmethylation of pyrazole precursors, whereas analogues like chalcone hybrids require additional condensation steps .
  • Benzoxazole-pyrazoline hybrids () involve multistep sequences, reducing overall yields compared to simpler pyrazol-5-ol derivatives .

Key Observations :

  • The target compound’s bioactivity is inferred from structural analogues. Pyrazol-5-ol derivatives with thiophene substituents show promise in antitubercular research .
  • Hybrid structures (e.g., chalcone-pyrazole) exhibit broader activity spectra but require optimization for pharmacokinetics .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol generally involves three key stages:

These stages are commonly achieved through condensation, alkylation, cross-coupling, and hydroxymethylation reactions.

Formation of the Pyrazole Core

The pyrazole ring is typically synthesized via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.

  • Hydrazine derivative preparation : The hydrazine component may be functionalized with the cyclopropylmethyl group prior to cyclization. This can be achieved by alkylation of hydrazine with cyclopropylmethyl halides under controlled conditions.

  • Condensation reaction : The functionalized hydrazine is then condensed with a suitable 1,3-diketone or α,β-unsaturated carbonyl compound bearing the thiophen-2-yl substituent or its precursor. This step forms the pyrazole ring with the thiophene substituent at position 3.

  • Regioselectivity control : The position of substituents on the pyrazole ring is influenced by the choice of starting materials and reaction conditions. Careful optimization of solvent, temperature, and catalysts ensures preferential formation of the 5-hydroxy isomer over other regioisomers.

Hydroxylation at the 5-Position

The hydroxyl group at position 5 of the pyrazole ring is commonly introduced through:

  • Hydroxymethylation : Treatment of the pyrazole intermediate with formaldehyde or paraformaldehyde under basic conditions leads to hydroxymethylation at the 5-position, which can subsequently be oxidized or transformed into the hydroxyl group.

  • Direct hydroxylation : Alternatively, selective oxidation or nucleophilic substitution reactions can install the hydroxyl group on the pyrazole ring.

Representative Preparation Method (Hypothetical Protocol)

Step Reagents & Conditions Outcome
1. Alkylation of hydrazine Hydrazine + cyclopropylmethyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), room temperature N-(cyclopropylmethyl)hydrazine
2. Pyrazole ring formation N-(cyclopropylmethyl)hydrazine + 1-(thiophen-2-yl)-1,3-diketone, reflux in ethanol or acetic acid Formation of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)pyrazole
3. Hydroxylation Treatment with formaldehyde in basic medium (NaOH), room temperature Hydroxymethylation at 5-position
4. Oxidation (if needed) Mild oxidant (e.g., PCC or TEMPO) Conversion of hydroxymethyl to hydroxyl group

Data Table: Key Parameters and Identifiers

Parameter Value
Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
IUPAC Name This compound
CAS Number Not explicitly available for exact 5-ol isomer; related compounds have CAS 2098005-53-7 (pyrazol-5-yl)methanol derivatives
SMILES C1CC1CN2C(=CC(=N2)C3=CC=CS3)O
Key Functional Groups Pyrazole ring, cyclopropylmethyl substituent, thiophen-2-yl substituent, hydroxyl group at 5-position

Research Findings and Considerations

  • The pyrazole ring formation is well-established via hydrazine and diketone condensation, providing a reliable route to substituted pyrazoles.

  • Alkylation at N1 with cyclopropylmethyl groups is feasible and typically proceeds with good yields under mild conditions, preserving the cyclopropane ring integrity.

  • The thiophen-2-yl substituent can be introduced either before or after pyrazole formation, with cross-coupling methods offering regioselective functionalization options.

  • Hydroxylation at position 5 is less commonly reported but can be achieved via hydroxymethylation followed by oxidation or direct substitution, depending on the starting material.

  • Regioselectivity is a critical factor; the 5-position hydroxylation requires careful control to avoid isomer formation at the 4-position, which is a common competing site.

  • Spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy are essential for confirming the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Notes
Pyrazole Core Formation Condensation of hydrazine derivative with 1,3-diketone N-(cyclopropylmethyl)hydrazine, thiophene-substituted diketone Controls regioselectivity of substitution
N1-Alkylation Alkylation with cyclopropylmethyl halide Cyclopropylmethyl bromide/chloride, base Mild conditions to preserve cyclopropyl ring
Thiophene Introduction Cross-coupling (Suzuki, Stille) or use of thiophene-substituted precursors Pd catalyst, boronic acids or stannanes Enables regioselective thiophene attachment
Hydroxylation at C5 Hydroxymethylation with formaldehyde, then oxidation Formaldehyde, base, oxidants (PCC, TEMPO) Requires regioselective control to avoid 4-substitution

Q & A

Q. What are the established synthetic routes for 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step condensation reactions under inert atmospheric conditions (e.g., nitrogen or argon) using solvents like dichloromethane or tetrahydrofuran. Key steps include cyclopropane ring formation, thiophene coupling, and pyrazole ring closure. Temperature control (e.g., reflux conditions at 70–80°C) and stoichiometric ratios of reagents are critical for yield optimization. Post-synthesis purification via recrystallization or chromatography ensures product integrity .

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring systems. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like hydroxyl (-OH) and thiophene C-S bonds. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₂H₁₄N₂O₂S, ~262.32 g/mol). X-ray crystallography (if crystals are obtainable) provides definitive structural elucidation .

Q. How do physicochemical properties like pKa and solubility influence the compound’s applicability in biological assays?

The compound’s pKa (~9.08) suggests moderate acidity, influencing its solubility in aqueous buffers and partitioning in lipid membranes. Solubility in polar solvents (e.g., DMSO) is critical for in vitro assays, while lipophilicity (logP ~2.1) affects cellular uptake. Pre-formulation studies using dynamic light scattering (DLS) and HPLC-based stability tests are recommended to assess compatibility with biological matrices .

Advanced Research Questions

Q. How can computational methods predict the reactivity of functional groups in pyrazole-thiophene hybrids?

Density Functional Theory (DFT) calculations model electron density distribution, identifying nucleophilic (e.g., pyrazole N-atoms) and electrophilic (e.g., aldehyde group) sites. Molecular docking simulations predict binding affinities to biological targets (e.g., enzymes like oxidoreductases). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., cyclopropylmethyl steric bulk) with biological activity .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-thiophene hybrids?

Systematic meta-analysis of dose-response curves across studies identifies outliers due to assay variability (e.g., cell line differences). Orthogonal validation using in silico (e.g., molecular dynamics) and ex vivo (e.g., tissue explants) models clarifies mechanism-of-action discrepancies. Contradictory cytotoxicity data may arise from impurity profiles; thus, stringent HPLC purity thresholds (>95%) are advised .

Q. What is the mechanistic basis for the compound’s interaction with enzymatic targets, and how can this be experimentally validated?

The hydroxyl group forms hydrogen bonds with catalytic residues (e.g., serine in hydrolases), while the thiophene ring engages in π-π stacking with aromatic enzyme pockets. Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Ki). Site-directed mutagenesis of putative binding residues (e.g., Ala-scanning) confirms interaction hotspots. Isothermal Titration Calorimetry (ITC) measures binding thermodynamics .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading) for yield improvement .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw data deposition in repositories like PubChem or Zenodo .
  • Safety Protocols : Follow P201/P210 guidelines for handling reactive intermediates (e.g., aldehydes) under fume hoods with spark-free equipment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Reactant of Route 2
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

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